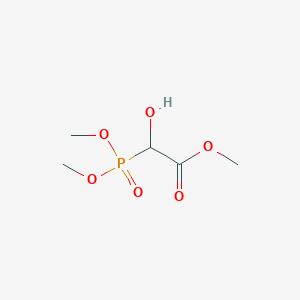

Methyl 2-dimethoxyphosphoryl-2-hydroxyacetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 2-dimethoxyphosphoryl-2-hydroxyacetate: is an organic compound with the molecular formula C5H11O6P. It is a colorless to pale yellow liquid that is primarily used in scientific research. This compound is known for its role as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Methyl 2-dimethoxyphosphoryl-2-hydroxyacetate can be synthesized through several methods. One common approach involves the reaction of dimethyl phosphite with glyoxylic acid methyl ester under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactors. The process is optimized for efficiency and cost-effectiveness, with careful control of reaction parameters such as temperature, pressure, and pH. The final product is purified through distillation or crystallization to meet the required specifications .

Analyse Des Réactions Chimiques

Types of Reactions: Methyl 2-dimethoxyphosphoryl-2-hydroxyacetate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding phosphonic acids.

Reduction: It can be reduced to yield phosphonates.

Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy groups are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed:

Oxidation: Phosphonic acids.

Reduction: Phosphonates.

Substitution: Various substituted phosphonates depending on the nucleophile used.

Applications De Recherche Scientifique

Medicinal Chemistry

MDPH is primarily recognized for its role as a precursor in the synthesis of bioactive compounds. Its structure allows for modifications that enhance the pharmacological properties of derived drugs.

- Prodrug Development : MDPH can serve as a prodrug, where it is converted into an active form within the body. This property is particularly valuable in improving the bioavailability and solubility of poorly soluble drugs. For instance, hydroxymethyl derivatives of MDPH have shown enhanced pharmacokinetic profiles, making them suitable candidates for further drug development .

- Antiviral and Antimicrobial Properties : Research indicates that MDPH derivatives exhibit significant antiviral and antimicrobial activities. These compounds can disrupt viral replication mechanisms or inhibit bacterial growth, making them potential candidates for new therapeutic agents against resistant strains .

Agricultural Applications

MDPH has been explored for its potential use in agricultural chemistry:

- Pesticide Development : MDPH derivatives are being studied as potential pesticides. Their phosphonate structure may confer specific biological activity against pests while minimizing toxicity to non-target organisms. The ability to modify the compound's structure allows for the design of targeted agrochemicals with improved efficacy .

- Fertilizer Enhancements : The compound's role in enhancing nutrient uptake in plants has also been investigated. By modifying MDPH, researchers aim to develop fertilizers that improve plant growth and yield through better nutrient delivery systems .

Material Science

In material science, MDPH's chemical properties allow it to be utilized in synthesizing novel materials:

- Polymer Synthesis : MDPH can act as a monomer in the production of phosphonate-containing polymers. These materials may exhibit unique thermal and mechanical properties, making them suitable for applications in coatings, adhesives, and composites .

- Nanomaterials : The incorporation of MDPH into nanomaterials has been studied for applications in drug delivery systems. The phosphonate groups can facilitate interactions with biological membranes, enhancing the efficiency of drug encapsulation and release .

Case Study 1: Prodrug Efficacy

A study on hydroxymethyl derivatives of MDPH demonstrated a significant increase in oral bioavailability compared to traditional formulations. The derivatives showed improved solubility and permeability across biological membranes, leading to higher plasma concentrations post-administration .

Case Study 2: Agricultural Impact

Research involving the application of MDPH-based pesticides highlighted their effectiveness against specific pest populations while exhibiting lower toxicity levels to beneficial insects. This selective action underscores the potential for developing environmentally friendly pest control solutions .

| Application Area | Key Findings | Potential Benefits |

|---|---|---|

| Medicinal Chemistry | Enhanced bioavailability as prodrugs | Improved therapeutic efficacy |

| Agricultural Chemistry | Effective against pests with low toxicity | Environmentally friendly pest control |

| Material Science | Novel polymers with unique properties | Applications in coatings and drug delivery |

Mécanisme D'action

The mechanism by which methyl 2-dimethoxyphosphoryl-2-hydroxyacetate exerts its effects involves its ability to act as a phosphorylating agent. It can transfer its phosphoryl group to various substrates, thereby modifying their chemical properties. This mechanism is crucial in biochemical pathways where phosphorylation plays a key role, such as in signal transduction and energy metabolism .

Comparaison Avec Des Composés Similaires

- Methyl 2-(diethoxyphosphoryl)acetate

- Trimethyl phosphonoacetate

- Dimethyl phosphite

Comparison: Methyl 2-dimethoxyphosphoryl-2-hydroxyacetate is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Compared to similar compounds, it offers distinct reactivity and stability, making it a valuable reagent in both research and industrial applications .

Activité Biologique

Methyl 2-dimethoxyphosphoryl-2-hydroxyacetate (CAS Number: 1067-74-9) is a compound of significant interest in biochemical research due to its potential biological activities. This article explores its chemical properties, synthesis, biological mechanisms, and relevant case studies.

This compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₅O₅P |

| Molecular Weight | 210.17 g/mol |

| Density | 1.1 ± 0.1 g/cm³ |

| Boiling Point | 270.2 ± 23.0 °C |

| Flash Point | 131.2 ± 42.9 °C |

| Melting Point | Not available |

This compound is classified as a biochemical reagent, often utilized in life sciences research for its unique chemical structure, which includes a dimethoxyphosphoryl group that may influence its biological interactions.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate phosphonates with hydroxyacetates under controlled conditions. Various methodologies have been explored, including the use of N-heterocyclic carbenes (NHCs) as catalysts to enhance reaction efficiency and selectivity .

This compound exhibits various biological activities, primarily attributed to its phosphonate group, which can interact with enzymes and receptors in biological systems. Notably, it has been studied for:

- Antioxidant Properties : The compound may exhibit scavenging activity against free radicals, contributing to cellular protection from oxidative stress.

- Enzyme Inhibition : It has been identified as a potential inhibitor of specific enzymes involved in metabolic pathways, which could be beneficial in treating conditions like obesity and diabetes .

Case Studies and Research Findings

-

Antidiabetic Potential :

A study indicated that derivatives of phosphonates similar to this compound showed promise in lowering blood glucose levels in diabetic models by inhibiting diacylglycerol O-acyltransferase type 1 (DGAT1), an enzyme involved in lipid metabolism . -

Genotoxicity Assessment :

Research has focused on assessing potential genotoxic impurities associated with compounds like this compound using advanced chromatographic techniques. This is crucial for evaluating the safety profile of pharmaceutical candidates . -

Pharmacokinetics :

Studies have shown that modifications to the methyl ester group can enhance the bioavailability of similar compounds by reducing hydrolysis rates, thus increasing their therapeutic efficacy .

Propriétés

IUPAC Name |

methyl 2-dimethoxyphosphoryl-2-hydroxyacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11O6P/c1-9-4(6)5(7)12(8,10-2)11-3/h5,7H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOEKGZQFBSHTCY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(O)P(=O)(OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11O6P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.